
N-(1H-indazol-3-yl)cyclopropanecarboxamide
Descripción general
Descripción
“N-(1H-indazol-3-yl)cyclopropanecarboxamide” is a specialty product used for proteomics research . It has a molecular formula of C11H11N3O and a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of indazole compounds, such as “N-(1H-indazol-3-yl)cyclopropanecarboxamide”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“N-(1H-indazol-3-yl)cyclopropanecarboxamide” is a solid at room temperature . It has a predicted boiling point of 515.9° C at 760 mmHg, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.79 .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
One significant application of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives is in cancer research, particularly in the development of compounds with antiproliferative activity. For example, a study by Lu et al. (2021) synthesized a compound related to N-(1H-indazol-3-yl)cyclopropanecarboxamide, which demonstrated significant inhibitory activity against several cancer cell lines. This highlights the compound's potential in developing new cancer treatments (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Design and Synthesis for Drug Discovery
The design and synthesis of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are a crucial aspect of drug discovery. Studies like the one conducted by Lu et al. (2020) focus on the synthesis and structural analysis of these compounds. Their work contributes to understanding the chemical properties and potential therapeutic applications of these derivatives (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020).
Molecular Structure and Characterization
The molecular structure and characterization of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are pivotal for their application in scientific research. Studies offer detailed insights into the molecular structure, potentially guiding the development of new pharmaceutical agents. For instance, the study by Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamide derivatives and evaluated their antiproliferative activity, contributing to the ongoing research in this area (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).
Biochemical Evaluation for Receptor Studies
N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are also evaluated for their interaction with various receptors. For example, a study by Robertson et al. (1990) synthesized a tritium-labeled derivative to study its interaction with 5HT3 receptors, showing the application of these compounds in biochemical receptor studies (Robertson, Bloomquist, Cohen, Reid, Schenck, & Wong, 1990).
Propiedades
IUPAC Name |
N-(1H-indazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(7-5-6-7)12-10-8-3-1-2-4-9(8)13-14-10/h1-4,7H,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGKUFTQPWOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



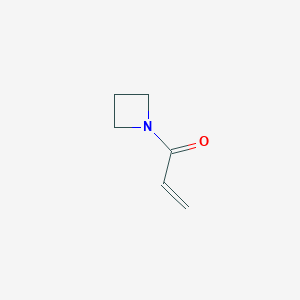
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)


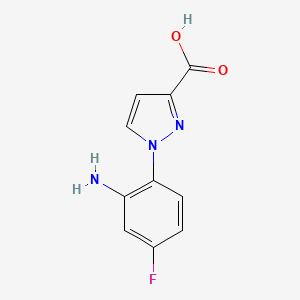

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
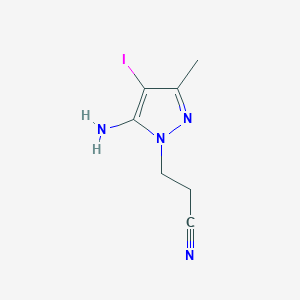

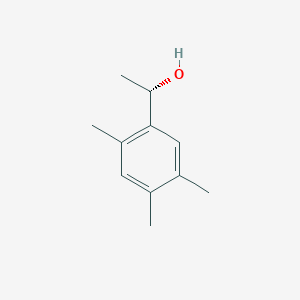

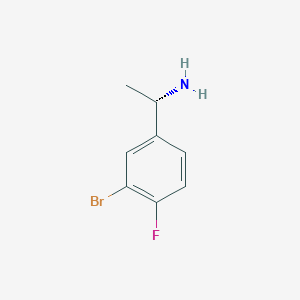
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)